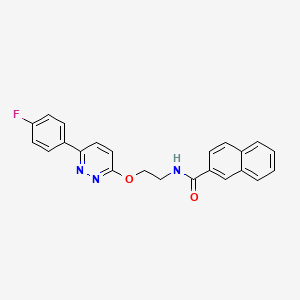
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C23H18FN3O2 and its molecular weight is 387.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H18FN3O3
- Molecular Weight : 367.4 g/mol
The synthesis typically involves several steps, including the formation of the pyridazine ring, introduction of the fluorophenyl group, and creation of the ether linkage. The following table summarizes the synthesis steps:
| Step | Description |
|---|---|
| 1 | Formation of Pyridazine Ring : Reaction of hydrazine with a dicarbonyl compound under acidic or basic conditions. |
| 2 | Introduction of Fluorophenyl Group : Nucleophilic aromatic substitution involving a fluorinated aromatic compound. |
| 3 | Ether Linkage Formation : Reaction with an alkylating agent in the presence of a base. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biological processes.
Key Mechanisms Include:
- Inhibition of p38 MAP Kinase : This pathway is crucial in inflammatory responses and has been targeted for treating autoimmune diseases. The compound demonstrates significant inhibitory activity against this kinase, which is linked to reduced cytokine production (e.g., IL-1β, TNFα, IL-6) .
- Impact on Cellular Pathways : Research indicates that the compound can influence pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit critical signaling pathways involved in tumor growth positions it as a promising therapeutic agent.
Anti-inflammatory Properties
Due to its action on the p38 MAPK pathway, the compound has potential applications in treating inflammatory diseases. In vitro studies have demonstrated its efficacy in reducing inflammation markers .
Case Studies and Research Findings
- In Vivo Studies on Arthritis Models : In models of adjuvant-induced arthritis, this compound was effective in reducing joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .
- Structural Modifications for Enhanced Activity : Research into structure-activity relationships (SAR) has led to modifications that improve oral bioavailability while maintaining or enhancing biological activity .
Propiedades
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-20-9-7-17(8-10-20)21-11-12-22(27-26-21)29-14-13-25-23(28)19-6-5-16-3-1-2-4-18(16)15-19/h1-12,15H,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDOKYPCLXSVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














